An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Cycloalkanes in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant attention. The rigid, three-dimensional structure of the cyclobutane ring offers a unique conformational constraint that can be exploited to enhance potency and selectivity.[3] This guide provides a comprehensive technical overview of 1-Fluorocyclobutanecarboxylic acid, a valuable building block that combines the benefits of both fluorine and a cyclobutane core.
Core Identification and Physicochemical Properties
CAS Number: 202932-09-0[4]
Molecular Formula: C₅H₇FO₂[4]
Molecular Weight: 118.11 g/mol [4]
Structure:
Caption: Chemical structure of 1-Fluorocyclobutanecarboxylic acid.
Table 1: Physicochemical Properties of 1-Fluorocyclobutanecarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 202932-09-0 | [4] |
| Molecular Formula | C₅H₇FO₂ | [4] |
| Molecular Weight | 118.11 g/mol | [4] |
| Melting Point | 38-40 °C | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | --- |
| Solubility | Soluble in most organic solvents | --- |
Synthesis and Manufacturing
While several synthetic routes to fluorinated cyclobutanes exist, a common and scalable approach to 1-Fluorocyclobutanecarboxylic acid involves the fluorinative decarboxylation of a suitable precursor, such as a mono-ester of 1,1-cyclobutanedicarboxylic acid. This method offers a direct and efficient way to introduce the fluorine atom at the quaternary center.
Conceptual Synthetic Workflow:
Caption: Key chemical transformations of 1-Fluorocyclobutanecarboxylic acid.
Spectroscopic Data (Predicted and Representative)
While a publicly available, comprehensive set of experimental spectra for 1-Fluorocyclobutanecarboxylic acid is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the region of 2.0-2.8 ppm corresponding to the cyclobutane ring protons. - A broad singlet above 10 ppm for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the quaternary carbon bearing the fluorine atom (C-F) typically in the range of 90-100 ppm, likely showing a large one-bond C-F coupling constant. - Signals for the methylene carbons of the cyclobutane ring between 20-40 ppm. - A signal for the carboxylic carbon in the range of 170-185 ppm. [5] |
| IR Spectroscopy | - A very broad O-H stretching band from 2500-3300 cm⁻¹. - A strong C=O stretching absorption between 1710-1760 cm⁻¹. [6] - A C-F stretching absorption in the region of 1000-1100 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 118. - Fragmentation patterns corresponding to the loss of COOH, F, and other fragments of the cyclobutane ring. |
Applications in Drug Discovery and Development
The primary and most well-documented application of 1-Fluorocyclobutanecarboxylic acid is as a key precursor in the synthesis of the PET imaging agent anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine. [7] [¹⁸F]FACBC in PET Imaging: [¹⁸F]FACBC is an artificial amino acid analog that is transported into cells, particularly cancer cells, by amino acid transporters. [8]The upregulation of these transporters in many types of cancer allows for the visualization of tumors with high sensitivity and specificity using Positron Emission Tomography. It is particularly useful in the imaging of recurrent prostate cancer. [7] Broader Potential in Medicinal Chemistry: Beyond its role in PET imaging, the 1-fluorocyclobutane motif is a valuable scaffold for the design of novel therapeutics. [9]The introduction of this moiety can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation.
-
Modulate Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduce Favorable Conformational Constraints: The rigid cyclobutane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity. [3]
Safety and Handling
Based on safety data for similar compounds, 1-Fluorocyclobutanecarboxylic acid should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood. [10] General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
1-Fluorocyclobutanecarboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its primary application as a precursor to the PET imaging agent [¹⁸F]FACBC has demonstrated its importance in clinical diagnostics. As our understanding of the role of fluorinated scaffolds in drug design continues to grow, it is anticipated that 1-Fluorocyclobutanecarboxylic acid and related derivatives will find broader applications in the development of novel therapeutics for a range of diseases. The combination of fluorine's unique properties with the conformational rigidity of the cyclobutane ring offers a powerful strategy for optimizing the pharmacological profiles of drug candidates.
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